2,3-Dihydroxypropyl salicylate
Overview
Description
2,3-Dihydroxypropyl salicylate is a chemical compound with the molecular formula C10H12O5. It is a fatty acid ester that is soluble in water and has been used in various applications, including as a component of biodiesel . The compound is synthesized by reacting glycerin with methyl salicylate and sodium hydroxide .
Scientific Research Applications
2,3-Dihydroxypropyl salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a component in biodiesel production and as an additive in various industrial processes.
Mechanism of Action
Target of Action
2,3-Dihydroxypropyl salicylate is a derivative of salicylic acid and dyphylline . Salicylic acid is known to irreversibly inhibit COX-1 and COX-2, reducing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . Dyphylline, a xanthine derivative, is a bronchodilator used for relief of acute bronchial asthma and for reversible bronchospasm associated with chronic bronchitis and emphysema . Therefore, the primary targets of this compound could be similar to those of its parent compounds.
Mode of Action
The mode of action of this compound can be inferred from its parent compounds. Salicylic acid acts by inhibiting COX-1 and COX-2, thereby reducing inflammation . Dyphylline acts as a bronchodilator, likely through competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP and relaxation of bronchial smooth muscle .
Biochemical Pathways
Salicylic acid and its derivatives are synthesized from chorismate, derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate .
Pharmacokinetics
Salicylic acid is rapidly absorbed when administered orally, with a bioavailability of 68% and a wide absorption half-life . It is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of its parent compounds. Salicylic acid has anti-inflammatory effects due to its inhibition of COX-1 and COX-2 . Dyphylline, on the other hand, has bronchodilator properties, providing relief from bronchial asthma and bronchospasm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the absorption and elimination of salicylic acid
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxypropyl salicylate plays a significant role in biochemical reactions, particularly in anti-inflammatory processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it inhibits their activity, leading to reduced production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving AMPK and c-MYC . By activating AMPK, this compound enhances the expression of tumor suppressive microRNAs such as miR-34a/b/c, leading to the suppression of cancer cell migration, invasion, and metastasis . Furthermore, it impacts gene expression and cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase enzymes, reducing the synthesis of inflammatory mediators . Additionally, it activates AMPK, which in turn inhibits c-MYC, a known repressor of NRF2-mediated gene expression . This activation cascade results in the upregulation of NRF2 target genes, including those encoding tumor suppressive microRNAs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of AMPK and persistent inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and modulates metabolic pathways without significant adverse effects . At higher doses, there may be toxic effects, including potential liver damage and disruptions in normal metabolic functions . It is crucial to determine the optimal dosage to balance therapeutic benefits and minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the action of liver enzymes, including cytochrome P450 enzymes . The compound can undergo hydroxylation to form various metabolites, which are then further processed and excreted . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key enzymes and regulatory proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl salicylate involves the reaction of glycerin with methyl salicylate in the presence of sodium hydroxide. The reaction proceeds through a base-catalyzed hydrolysis of methyl salicylate, followed by esterification with glycerin . The reaction conditions typically involve heating the reactants to facilitate the hydrolysis and subsequent esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix and heat the reactants, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl salicylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of the ester group results in the formation of primary and secondary alcohols.
Substitution: Substitution reactions can yield various esters and ethers, depending on the reagents used.
Comparison with Similar Compounds
2,3-Dihydroxypropyl salicylate can be compared with other similar compounds, such as:
Salicylic acid: Shares the salicylate moiety but lacks the dihydroxypropyl group.
Methyl salicylate: An ester of salicylic acid with a methyl group instead of the dihydroxypropyl group.
Glycerol esters: Compounds that share the glycerol backbone but differ in the esterifying acid.
The uniqueness of this compound lies in its combination of the salicylate and dihydroxypropyl groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSIPREEZAEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036339 | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-45-2 | |
Record name | Glycosal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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